molecular formula C7H11N3O B3385619 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 64922-02-7

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B3385619
CAS RN: 64922-02-7
M. Wt: 153.18 g/mol
InChI Key: UBLJVBPQTOVWMH-UHFFFAOYSA-N
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Description

“3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one” is a heterocyclic compound . It is part of a class of compounds known as 1,2,4-triazoles, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the conditions of the reaction . For example, it was established that depending on the conditions, the compound can provide both N1 and N4 for coordination with ruthenium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the compound’s IR, 1H-NMR, Mass spectroscopy, and Elemental analysis data can provide insights into its properties .

Scientific Research Applications

Molecular and Spectroscopic Analysis

The molecular and spectroscopic behavior of similar compounds, including those with triazole groups, has been extensively studied. For instance, Evecen et al. (2018) synthesized and characterized a compound closely related to 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, using techniques like FT-IR, NMR, and quantum chemical calculations. This study highlights the importance of these methods in understanding the properties of such compounds, which can be crucial for various scientific applications (Evecen et al., 2018).

Photodegradation Studies

Investigations into the photostability and photodegradation of triazole fungicides, similar to this compound, have been conducted. For example, Nag and Dureja (1997) studied the photodegradation of triadimefon, a fungicide with a triazole ring, in various solvents, revealing crucial insights into the stability and environmental fate of such compounds (Nag & Dureja, 1997).

Inhibitory Properties in Biological Systems

Several studies have focused on derivatives of 1,2,4-triazole, similar to this compound, for their inhibitory properties in biological systems. Gong et al. (2017) explored the optimization of such compounds as inhibitors of human dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway. This research has significant implications for the development of new therapeutic agents (Gong et al., 2017).

Coordination Polymers and Material Chemistry

In the field of material chemistry, coordination polymers based on triazole compounds have been synthesized and characterized. Yang et al. (2013) explored a series of Cu(II) and Cd(II) coordination polymers usingflexible bis(triazole) ligands, highlighting the potential of such structures in materials science and engineering. The study of these compounds provides valuable insights into the design and application of coordination polymers in various fields (Yang et al., 2013).

Antimicrobial and Antioxidant Properties

Research on triazole derivatives, like this compound, has also included the exploration of their antimicrobial and antioxidant properties. Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole class, demonstrating significant antimicrobial activities and good antioxidant properties. Such studies are crucial in the development of new antimicrobial agents and antioxidants (Düğdü et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds containing 1,2,4-triazole units have been a subject of scientific interest. Tirlapur et al. (2009) investigated the synthesis and biological activities of a series of 1,4-bis[4-amino 5-mercapto 1,2,4-triazol-3-yl] butanes, providing insights into the synthesis methods and structural characteristics of these compounds (Tirlapur et al., 2009).

Vibrational and UV/Vis Studies

Vibrational and UV/Vis spectroscopy studies have been utilized to analyze compounds with triazole units. Shundalau et al. (2019) conducted an in-depth study of the Fourier transform infrared and Raman spectra of adamantane-containing triazole thiones, providing valuable data on the vibrational characteristics and potential applications of these compounds (Shundalau et al., 2019).

properties

IUPAC Name

3-methyl-1-(1,2,4-triazol-1-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6(2)7(11)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLJVBPQTOVWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337049
Record name 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64922-02-7
Record name 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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